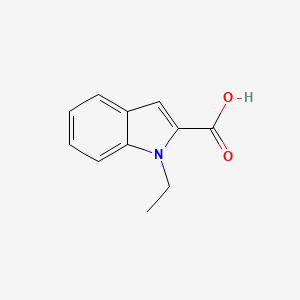

1-ethyl-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10(12)11(13)14/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVIIOSXSGECQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28737-29-3 | |

| Record name | 1-ethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Investigating the Mechanism of Action of 1-Ethyl-1H-indole-2-carboxylic Acid

A Foreword for the Research Professional:

The compound 1-ethyl-1H-indole-2-carboxylic acid is recognized primarily as a synthetic intermediate, a molecular scaffold leveraged in the construction of more complex, biologically active compounds.[1] As such, a comprehensive, experimentally validated mechanism of action for this specific molecule is not extensively documented in current scientific literature.

This guide, therefore, adopts a forward-looking, investigative perspective. It is structured not as a review of established facts, but as a strategic whitepaper for the research and drug development professional. We will dissect the therapeutic potential inherent in its core structure—the indole-2-carboxylic acid scaffold—and propose a series of robust, hypothesis-driven experimental plans to elucidate its potential mechanisms of action. This document serves as a roadmap for discovery, grounded in the established pharmacology of structurally related compounds.

Part 1: The Therapeutic Potential of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents.[2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets. Molecules built upon the indole scaffold have demonstrated a remarkable breadth of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5]

Derivatives of indole-2-carboxylic acid, in particular, have been identified as promising leads in several therapeutic areas. This structural motif is a key pharmacophore in molecules designed to target enzymes and receptors with high specificity. The presence of the carboxylic acid at the 2-position is often crucial for anchoring the molecule within the active site of a target protein, frequently through interactions with metal ions or key amino acid residues.[6][7][8]

Given this context, this compound, while not extensively studied itself, represents a valuable starting point for mechanistic investigation. The ethyl group at the 1-position can influence the molecule's lipophilicity and steric profile, potentially modulating its interaction with biological targets compared to its unsubstituted parent compound.

Part 2: Hypothesis-Driven Mechanistic Investigation

Based on the known activities of structurally similar indole-2-carboxylic acid derivatives, we propose three primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis 1: Inhibition of Metalloenzymes Involved in Viral Replication or Cancer Pathogenesis

Rationale: A significant body of research has highlighted the potential of indole-2-carboxylic acid derivatives as inhibitors of metalloenzymes, particularly viral integrases.[6][7][8][9] The indole core and the C2 carboxyl group can effectively chelate divalent metal ions, such as Mg2+, which are essential for the catalytic activity of these enzymes.[6][7][8] This mode of action is the basis for several approved integrase strand transfer inhibitors (INSTIs) used in the treatment of HIV-1.[9]

Proposed Target Classes:

-

HIV-1 Integrase: A key enzyme in the retroviral life cycle.

-

Other Viral Polymerases and Integrases: Potential for broad-spectrum antiviral activity.

-

Matrix Metalloproteinases (MMPs): Involved in cancer metastasis and inflammation.

Experimental Workflow:

Caption: Workflow for investigating anti-inflammatory activity.

Detailed Protocol: COX-1/COX-2 Inhibition Assay

-

Objective: To determine the IC50 of this compound against COX-1 and COX-2 and to assess its selectivity.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Assay buffer.

-

This compound.

-

Selective COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors as positive controls.

-

96-well microplates.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and controls.

-

In separate wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compound or controls to the wells.

-

Incubate to allow for compound-enzyme interaction.

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate (TMPD).

-

Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time. The rate of color development is proportional to the peroxidase activity of COX.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each compound concentration.

-

Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-2 / IC50 COX-1).

-

Hypothesis 3: Cholinesterase Inhibition

Rationale: The indole nucleus is present in several compounds that exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft and is a therapeutic strategy for Alzheimer's disease. Derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their cholinesterase-inhibiting activity. [10] Proposed Target Classes:

-

Acetylcholinesterase (AChE): Primarily found in the brain and at neuromuscular junctions.

-

Butyrylcholinesterase (BChE): Found in plasma and various tissues, its role is less defined but it is also a target in Alzheimer's disease research.

Experimental Workflow:

Caption: Workflow for investigating cholinesterase inhibition.

Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Objective: To determine the IC50 of this compound against AChE.

-

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant).

-

Acetylthiocholine iodide (ATCI) as substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer.

-

This compound.

-

Donepezil or Galantamine as a positive control.

-

96-well microplates.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and control.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control.

-

Add the AChE enzyme solution to each well and incubate.

-

Initiate the reaction by adding the ATCI substrate.

-

The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate).

-

Immediately measure the absorbance at 412 nm at regular intervals.

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Determine the percent inhibition for each concentration.

-

Calculate the IC50 value.

-

Part 3: Data Interpretation and Next Steps

The experimental workflows outlined above will generate quantitative data to either support or refute the proposed mechanisms of action.

| Hypothesis | Primary Assay | Key Readout | Interpretation of Positive Result |

| 1. Metalloenzyme Inhibition | In vitro enzyme assay (e.g., HIV-1 Integrase) | IC50 | The compound directly inhibits the target enzyme, likely through chelation of the active site metal ions. |

| 2. Anti-Inflammatory | COX-1/COX-2 Inhibition Assay | IC50 & Selectivity Index | The compound inhibits prostaglandin synthesis, indicating potential as an NSAID. Selectivity for COX-2 is desirable. |

| 3. Cholinesterase Inhibition | AChE/BChE Inhibition Assay | IC50 & Selectivity Index | The compound enhances cholinergic neurotransmission, suggesting potential for treating cognitive disorders. |

A positive result in any of these primary screens would warrant progression to more complex secondary assays, such as cell-based models and eventually in vivo efficacy studies. Negative results would suggest that the mechanism of action lies elsewhere, and broader screening against a larger panel of targets would be indicated.

The true value of this compound may ultimately be as a starting point for a medicinal chemistry program. The data generated from these initial studies will be invaluable for guiding the synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties.

References

- Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 160-181. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVb_8ZLxNBhnOjQvYU6ntBKI2bJeW5ba3jjgorWlGk7KlIc6F8CCrddW61rBlzhkG5HdvywmdFPKM_8ekiFEdwJM_j2G6PtV6Gj1Turt-M7v9170vfnddQIjmC-kho3Y6adjUU7Ilxuaf_uH9vGoShjFguYnfnON3j5NsGuMM85RsOhwLFaLs=]

- Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Sami Publishing Company. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD84uokXAJ0B3bsfm9JUIHMRmTOao-BzbqAPHOti30JM4LVCGzpI_Uw4Wd55nNvTunHLXaqkpZR1QxzmBPeAkFfRiqcmeLz5KH11_wWim_SMRy0F1cq4adNOasVeWLcSFF_mZoPJms]

- Shafi, S., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIIkPVKVTQTZ3hL8JtldfE-QGKwzcMDjNMpxdiEFNRQ8rMat4bmL5DEXFZjHwTCJz6ZlIqBPaZ4P2qI9M60uyOn-CUbHSruKOxMpZSXv5KVnf4P2zWOC45LB5jC5MSCV3XK2j5]

- Kumar, A., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaHSm1lzEaUm33c_KrB84cOfdsDaqJzeYv8dlZgG8c_j4TXZSEb5fAX9PyG4p8fF-I9-bRMG_-y-zmLO5hehhtNNhneH-aiCd31DquQgZvaPLydMxZneKgTu7RBaXZlNa1T0YHPoYVMZKppcoJWudKKUG_QAsm6MvGR2eAY0OQZKU88fNW96NeAvMdSVrAHwxN-7u5YJEw1UXoxY3xoJL-oErz_8aooH04c13SOWBeQ3k=]

- Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZn20M_HQFBu-WkLw2IQx_jGG5BaGJBbV2umPpYg6BIvA5gTYU4WT_IxWHAkRZtczMu_AUX_xFBPmOfIipH_1FjBF0gdo9S656DS81rEuqyau8SvD5Nsn5Mn9z9eQSZ2ei1QuO]

- Zhang, R.H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHysUlFsoJZ2Pj2ff2V9YA6Gj-YwJTPAyJLzteryXnIja9Hbp_kisRJktUWK7PwTftonzlwQULIDf4JXJDs0GudvkYi1fUv9dY3JMaOv7NjRv8ugRIOicRgch-OnPGsFLKCKrH1]

- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKX3HWM-ZluNQlvwsXlufOuGeZN3okwWXWjPi2acMKbHoQdfs7TN6xM9Zc_Tb0fsrHRd9C2diqb-cEj1Huh9BV3SdNfXsqE706dlzlP_RGiHyDbRDUjCYIe7OABKLHBNz4R4_E]

- MySkinRecipes. (n.d.). This compound. MySkinRecipes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgs--R6xWirBz2dH51slz-YuFhS8EniosltiPeFcUr-56l6vOoTIpZK65j8TNVIVOhjcVpH25VIcTGfEBFzS_gB48mANk60kTJR1E5-ma89h_HSnLDOOk8BmcvMubauSzylF65Xs9EFPb8wN4RYCYNIlhD7TZEJlLMyQy3SrbixxTYCPa8eyN3vCDmmFKOjlzK1v3V7CXBvGM1ygmNtQu2BEYJ]

- Zhang, R.H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_nQ3wALVDiStd-1hr9BogDv5Ta9nW1zoXW8uQsVkPUhTaOR2X3ugoYAGA1SV9FpMvWj9XSNpkUpLaPM5R2x1Qtkc2m71eF4GcC7Ye2YJx7izUU2tHidAAbNb1urmuwp7BQo-6c1PqT9QvvYmcu0WBvufiN-luBykw]

- Zhang, R.H., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-m9pNn2UTnAzv9nou_R2ZhVjH_FnEWH6GJmccP-pT0JKYRQ8uB5DdGOS4g388xd2gP3DPuZHJNFb9WEMQEXd1uKtt6P9KbWh-q6ApLtVm1cZAWWmDv9YvoaSeO0DZmPu_9-UI]

- Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmgMoxaK5zQp6XIS7lhATIPqXxBr7fPHbRYDvVzsrPgS8A7kCao69MfSrk6VSEhxM8S9a3FN31A3rkue9tAWCQCaLG8QvIL4HZCE5oXqBfldvP6gekScPq9ORlAUWTAnBkrnvfLpPTU5PrxQw=]

- Zhang, R.H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlfRiB_E6YOUE5YDg0t9t8FjPr5dVD8ecc-iOJN2uVq5AUfALelddZUcY8cf_f1Wqr6nY7fPlHaUtNiQfP9u2gsiVxNtnr-C9JePmUIXPKs1MUBu6NKKfXzSqdQogpOrkG0rdls2Wxtj-RmTa97Y2Mz0DM-dOjMMTOFWf0]

- Olgen, S., et al. (2001). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7gNYV39K2DinGvvQjqLViQ1PFVp-j6ZO55Z-AW2X5hSoOAsckk4Gz-xcHfVbrp7o-V-IeBI-9QhkzgrXlp7vAH4H-CC6BqeW6GsIRlw8NFLOCJ53kqR1WvJXZV8h0Il6lp57-]

- Smejkal, P., et al. (2021). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2lDWix0iGvrJ1zIBvKPjULuve2M0_--YjujEZR1cm1h2xTPmg9YpSPYmNm72FuQOPV6vbxIKbLsFVCDHoudV99FqpBj9tJPaDu19ZqvjjwZPdMw_r0-Lxvf1zAKoro9vomzz8]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Pharmacological Potential of Indole Derivatives: A Detailed Review [ajchem-b.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of the Indole-2-Carboxylic Acid Scaffold: A Technical Guide Centered on 1-Ethyl-1H-indole-2-carboxylic acid

Introduction: The Indole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic compounds with significant biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" for drug design. Within this broad class, indole-2-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable diversity of pharmacological effects. This guide will delve into the biological activities associated with the indole-2-carboxylic acid core, with a particular focus on 1-ethyl-1H-indole-2-carboxylic acid as a key synthetic intermediate for the development of novel therapeutics. While this compound itself is primarily utilized in organic synthesis and pharmaceutical research as a building block, its structural framework is central to the generation of potent anti-inflammatory, antiviral, and anticancer agents.[1][2] This document will explore the mechanistic underpinnings of these activities, provide exemplary experimental protocols for their evaluation, and present a forward-looking perspective on the therapeutic potential of this chemical class for researchers, scientists, and drug development professionals.

Core Biological Activities and Mechanistic Insights

The derivatization of the indole-2-carboxylic acid scaffold, particularly at the N1 and C3 positions, as well as modifications of the carboxylic acid group, has yielded compounds with a wide spectrum of biological activities.

Anti-inflammatory Properties

A significant body of research points to the potent anti-inflammatory effects of indole-2-carboxylic acid derivatives.[3][4][5] The primary mechanism of action often involves the modulation of key inflammatory pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

Many indole-2-carboxamide derivatives have been shown to effectively inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibition is crucial in mitigating the systemic inflammatory response seen in conditions like sepsis.[3] The underlying mechanism likely involves the modulation of intracellular signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammatory gene expression.

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Anticancer Potential: IDO1/TDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered promising targets for cancer immunotherapy. [6]Overexpression of these enzymes in the tumor microenvironment leads to immunosuppression. A variety of indole-2-carboxylic acid derivatives have been synthesized and evaluated as dual inhibitors of IDO1 and TDO, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range. [6]

The Role of this compound in Synthesis

This compound serves as a crucial starting material for the synthesis of various biologically active indole derivatives. The ethyl group at the N1 position can influence the compound's lipophilicity and steric profile, which in turn can affect its biological activity and pharmacokinetic properties. The carboxylic acid at the C2 position is a versatile handle for further chemical modifications, such as amidation or esterification, to generate a library of compounds for biological screening.

A general synthetic route to derivatives often involves the initial synthesis of the ethyl 1H-indole-2-carboxylate, followed by N-alkylation and subsequent hydrolysis to the carboxylic acid, or direct N-alkylation of indole-2-carboxylic acid.

Caption: Synthetic utility of this compound.

Experimental Protocols

Synthesis of this compound

A representative synthesis involves the N-alkylation of ethyl 1H-indole-2-carboxylate followed by hydrolysis.

Step 1: N-Ethylation of Ethyl 1H-indole-2-carboxylate

-

To a solution of ethyl 1H-indole-2-carboxylate in a suitable aprotic solvent (e.g., DMF), add a base (e.g., sodium hydride or potassium carbonate).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide dropwise and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl 1-ethyl-1H-indole-2-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 1-ethyl-1H-indole-2-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

-

Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to yield this compound.

In Vitro Anti-inflammatory Assay: Measurement of NO, TNF-α, and IL-6

This protocol describes the evaluation of the anti-inflammatory activity of a test compound (e.g., a derivative of this compound) in LPS-stimulated RAW 264.7 macrophages.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Viability Assay (MTT): Seed cells in a 96-well plate and treat with various concentrations of the test compound for 24 hours. Assess cell viability using the MTT assay to determine non-toxic concentrations.

-

LPS Stimulation: Seed cells in a 24-well plate and pre-treat with non-toxic concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the test compound compared to the LPS-only treated control.

Quantitative Data Summary

The following table summarizes representative biological activities of various indole-2-carboxylic acid derivatives from the literature.

| Compound Class | Biological Activity | Target/Assay | Potency (IC50/EC50) | Reference |

| Indole-2-carboxamides | Anti-inflammatory | Inhibition of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells | Low µM range | [3] |

| Indole-2-carboxylate derivatives | Antiviral (Influenza A) | CPE inhibitory assay | 7.53 µM (for compound 14f) | [7] |

| Indole-2-carboxylate derivatives | Antiviral (Coxsackie B3) | CPE inhibitory assay | High SI value (17.1 for compound 8f) | [7] |

| 6-acetamido-indole-2-carboxylic acid derivatives | Anticancer (IDO1/TDO inhibition) | IDO1 and TDO enzyme inhibition | 1.17 µM (IDO1) and 1.55 µM (TDO) for compound 9o-1 | [6] |

| Indole-2-carboxylic acid derivatives | Antiviral (HIV-1 Integrase) | Integrase strand transfer inhibition | 3.11 µM (for compound 17a) | [8] |

Future Perspectives and Conclusion

The indole-2-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a broad range of biological activities. While this compound is primarily a synthetic intermediate, its role in accessing a diverse chemical space of potent molecules is undeniable. Future research in this area will likely focus on:

-

Structure-Based Drug Design: Utilizing crystal structures of target enzymes (e.g., HIV-1 integrase, IDO1) to design more potent and selective inhibitors.

-

Exploration of New Therapeutic Areas: Investigating the potential of indole-2-carboxylic acid derivatives in other disease areas such as neurodegenerative diseases and metabolic disorders.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

References

- Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Tre

- This compound.MySkinRecipes.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors.PubMed.

- Synthesis, characterization and biological activity of indole-2-carboxylic acid deriv

- Indole-2-carboxylic acid.Chem-Impex.

- Ethyl 1H-indole-2-carboxyl

- Ethyl 1H-indole-2-carboxyl

- Synthesis and antiviral activity of some novel indole-2-carboxylate deriv

- Synthesis and antiviral activity of some novel indole-2-carboxylate deriv

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.RSC Publishing.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.PMC - PubMed Central.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

Unlocking the Therapeutic Potential of 1-ethyl-1H-indole-2-carboxylic acid: A Technical Guide to Putative Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of natural and synthetic bioactive compounds. Within this vast chemical space, 1-ethyl-1H-indole-2-carboxylic acid represents a simple yet intriguing molecule. While direct therapeutic applications of this specific compound remain largely unexplored in publicly available literature, its structural congeners have demonstrated a remarkable breadth of biological activities. This in-depth technical guide will provide a comprehensive analysis of the potential therapeutic targets of this compound. By examining the well-established pharmacology of the broader indole-2-carboxylic acid class, we will illuminate high-probability pathways and molecular targets for future investigation. This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic promise of this and related molecules.

Introduction: The Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid framework is a privileged scaffold in drug discovery, offering a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities. The carboxylic acid moiety at the 2-position is a key feature, often involved in critical interactions with biological targets, such as chelation of metal ions or formation of salt bridges with basic amino acid residues. The nitrogen atom at the 1-position (the indole nitrogen) provides a site for substitution, allowing for the fine-tuning of physicochemical properties like lipophilicity, metabolic stability, and target engagement. The ethyl group in this compound is a small, lipophilic substituent that can influence the compound's interaction with its binding pocket and its overall pharmacokinetic profile.

This guide will explore the following putative therapeutic targets for this compound, based on the established activities of its close structural analogs:

-

HIV-1 Integrase (Antiviral)

-

Oncogenic Kinases and Proteins (Anticancer)

-

Cyclooxygenase-2 (COX-2) (Anti-inflammatory)

-

Serotonin Receptors (Neuropharmacology)

-

Bacterial and Fungal Enzymes (Antimicrobial)

Potential Therapeutic Target: HIV-1 Integrase

The enzyme HIV-1 integrase is essential for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical component of modern antiretroviral therapy.

Mechanism of Action & Rationale for Targeting

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase.[1][2][3][4] The proposed mechanism of action involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site by the carboxylic acid and the indole nitrogen.[1][2] This interaction prevents the binding of the viral DNA and subsequent integration into the host chromosome. The indole scaffold itself can also engage in π-π stacking interactions with the viral DNA.[1]

The presence of the N-ethyl group in this compound could modulate the compound's binding affinity and selectivity for HIV-1 integrase.

Experimental Workflow for Target Validation

A systematic approach is required to validate HIV-1 integrase as a target for this compound.

Caption: Workflow for validating HIV-1 integrase as a target.

Detailed Protocol: HIV-1 Integrase Strand Transfer Assay

-

Reagents and Materials:

-

Recombinant HIV-1 integrase enzyme.

-

Oligonucleotide substrates mimicking the viral DNA ends.

-

Assay buffer containing MgCl₂.

-

This compound (test compound).

-

Raltegravir or Dolutegravir (positive control).

-

DMSO (vehicle control).

-

96-well plates.

-

Plate reader for fluorescence or radioactivity detection.

-

-

Procedure:

-

Prepare a dilution series of the test compound and controls in DMSO.

-

In a 96-well plate, add the assay buffer, oligonucleotide substrates, and the test compound or controls.

-

Initiate the reaction by adding the HIV-1 integrase enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of strand transfer product formed using a suitable detection method.

-

Calculate the IC₅₀ value for the test compound.

-

Potential Therapeutic Target: Oncogenic Kinases and Proteins

The indole scaffold is a common feature in many approved and investigational anticancer agents. Derivatives of indole-2-carboxylic acid have shown promise in targeting various components of cancer cell signaling pathways.[5][6][7][8]

Potential Sub-Targets and Mechanisms

-

Protein Kinases: Indole derivatives can act as ATP-competitive inhibitors of various protein kinases, such as EGFR, HER2, VEGFR-2, and CDK2, which are often dysregulated in cancer.[5][7] Inhibition of these kinases can block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

-

14-3-3η Protein: This protein is involved in regulating cell cycle progression and apoptosis. Certain 1H-indole-2-carboxylic acid derivatives have been shown to target the 14-3-3η protein, leading to G1-S phase cell cycle arrest in liver cancer cells.[8]

-

Tubulin Polymerization: Some indole compounds can inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[6]

Experimental Workflow for Anticancer Target Validation

Caption: Workflow for anticancer target validation.

Other Potential Therapeutic Targets

The versatility of the indole-2-carboxylic acid scaffold suggests a range of other potential therapeutic applications for this compound.

Cyclooxygenase-2 (COX-2) Inhibition

N-substituted indole-2-carboxylic acid esters have been investigated as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[9] The N-ethyl group in the target compound may contribute to favorable interactions within the COX-2 active site.

Serotonin Receptor Modulation

Indole derivatives are well-known to interact with serotonin receptors.[10] Depending on the substitution pattern, they can act as agonists or antagonists, suggesting potential applications in treating depression, anxiety, and other neurological disorders.

Antimicrobial Activity

Various ester and amide derivatives of indole-2-carboxylic acid have demonstrated antibacterial and antifungal properties.[11][12][13][14] The specific spectrum of activity for this compound would need to be determined through systematic screening against a panel of pathogenic microbes.

Quantitative Data for Indole-2-Carboxylic Acid Derivatives

The following table summarizes the reported biological activities of some indole-2-carboxylic acid derivatives, providing a reference point for the potential potency of this compound.

| Derivative | Target | Activity (IC₅₀) | Reference |

| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase | 3.11 µM | [1] |

| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase | 0.13 µM | [3] |

| 1-methyl-3-octadecanoylindole-2-carboxylic acid | Cytosolic phospholipase A₂ | 8 µM | [15] |

| Thiazolyl-indole-2-carboxamide 6i | MCF-7 cancer cells | 6.10 µM | [5] |

| N-benzyl-1H-indole-2-carbohydrazide 4e | Multiple cancer cell lines | ~2 µM | [6] |

Conclusion and Future Directions

While this compound remains a relatively understudied compound, the extensive body of research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the fields of virology (specifically as an HIV-1 integrase inhibitor) and oncology. However, its potential as an anti-inflammatory, neuropharmacological, or antimicrobial agent should not be overlooked.

The experimental workflows and protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound and its derivatives. Future research should focus on synthesizing and testing this compound in a battery of in vitro and cell-based assays to elucidate its biological activity and identify its primary molecular targets. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for its potential development as a novel therapeutic.

References

-

Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. (n.d.). Bentham Science. Retrieved January 6, 2026, from [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9031. [Link]

-

Al-Ostath, A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(30), 27207–27226. [Link]

-

Al-Wahaibi, L. H., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3731. [Link]

-

(A) Design strategy of indole-2-carboxylic acid (1) as a potential... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Al-Tel, T. H., et al. (2017). Ethyl 1H-indole-2-carboxylate. IUCrData, 2(6), x170881. [Link]

-

Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

Al-Hourani, B. J., et al. (2021). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 98(10), 100161. [Link]

-

Aksenov, A. V., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Pharmaceuticals, 16(10), 1445. [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9031. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). ResearchGate. [Link]

-

Reddanna, P., et al. (1996). 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2. Archiv der Pharmazie, 329(8-9), 386-392. [Link]

-

Al-Ostath, A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(30), 27207–27226. [Link]

-

Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). ResearchGate. [Link]

-

Küpeli, E., et al. (2012). Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. FABAD Journal of Pharmaceutical Sciences, 37(4), 195-204. [Link]

-

Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. (2012). ResearchGate. [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2022). Molecules, 27(19), 6546. [Link]

-

Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

Goel, K. K., et al. (2022). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Pharmaceuticals, 15(11), 1339. [Link]

-

Ölgen, S., et al. (2001). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. European Journal of Medicinal Chemistry, 36(9), 757-768. [Link]

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]

- 7. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. indianchemicalsociety.com [indianchemicalsociety.com]

- 12. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One moment, please... [dergi.fabad.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 1-ethyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-1H-indole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No. 28737-29-3). As a functionalized indole, this molecule serves as a valuable intermediate in the synthesis of biologically active compounds and novel pharmaceutical agents.[1] A thorough understanding of its properties, including acidity (pKa), lipophilicity (logP), and solubility, is critical for optimizing reaction conditions, predicting biological behavior, and guiding drug development efforts. This document synthesizes available data, presents detailed protocols for experimental determination of key parameters, and offers insights into the practical application of this knowledge in a research setting.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring, such as the N-alkylation and the introduction of a carboxylic acid group at the 2-position, yields versatile building blocks like this compound. The properties of this intermediate directly influence its utility and the characteristics of its downstream derivatives.

The physicochemical profile of a molecule governs its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, making an early and accurate characterization essential. This guide is structured to provide both a high-level summary of the known properties of this compound and a detailed, field-proven methodology for their empirical validation.

Core Physicochemical Properties

Chemical Identity and Structure

The foundational step in characterizing any compound is confirming its identity.

-

IUPAC Name: this compound

-

CAS Number: 28737-29-3

-

Molecular Formula: C₁₁H₁₁NO₂

-

Molecular Weight: 189.21 g/mol

Caption: Chemical structure of this compound.

Quantitative Properties Summary

The following table summarizes the key physicochemical data for this compound. It is important to note that many of these values are predicted, as extensive experimental data for this specific compound is not widely published.

| Property | Value | Source |

| Melting Point | 177-179 °C | Predicted[2] |

| Boiling Point | 392.1 ± 15.0 °C | Predicted[2] |

| Density | 1.20 ± 0.1 g/cm³ | Predicted[2] |

| pKa | 4.03 ± 0.30 | Predicted[2] |

| logP | Not available | - |

Note: The predicted pKa suggests it is a weak acid, comparable to benzoic acid. The melting point is similar to the analogous 1-allyl-1H-indole-2-carboxylic acid (178-179 °C).[3]

Spectroscopic Profile (Anticipated)

While a full experimental spectrum for this compound is not publicly available, a profile can be anticipated based on its structure and data from closely related analogs, such as 1-ethyl-1H-indole-3-carbaldehyde.[4]

-

¹H NMR:

-

Indole Protons: Aromatic signals expected between 7.0-8.0 ppm.

-

Ethyl Group: A quartet corresponding to the N-CH₂ protons is expected around 4.2 ppm, with a triplet for the -CH₃ protons around 1.5 ppm.[4]

-

Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: Signal expected around 165-175 ppm.

-

Indole Carbons: Aromatic signals between 100-140 ppm.

-

Ethyl Carbons: Signals for the N-CH₂ (approx. 42 ppm) and -CH₃ (approx. 15 ppm) are anticipated.[4]

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carboxylic acid carbonyl.

-

C-H Stretches: Aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M+): An expected peak at m/z = 189.

-

Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (-45 Da) and cleavage of the ethyl group.

-

In-Depth Analysis of Key Parameters

Acidity (pKa)

The predicted pKa of ~4.03 indicates that this compound is a weak organic acid.[2] The pKa value is fundamental as it dictates the ionization state of the molecule at a given pH.

-

Causality: At a pH below its pKa, the compound will exist predominantly in its neutral, protonated form (R-COOH). At a pH above its pKa, it will be primarily in its ionized, deprotonated carboxylate form (R-COO⁻).

-

Practical Implications: This equilibrium, described by the Henderson-Hasselbalch equation, directly impacts aqueous solubility. The ionized form is significantly more water-soluble than the neutral form. This is a critical consideration for designing aqueous-based reactions, purification schemes (e.g., acid-base extraction), and for predicting behavior in biological buffers (e.g., blood plasma, pH ~7.4).[5]

Lipophilicity (logP/logD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of drug design. It is measured as the partition coefficient (P) between n-octanol and water.

-

logP vs. logD:

-

logP refers to the partition coefficient of the neutral species only.

-

logD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. For an acid like this one, logD will be pH-dependent. At pH 7.4, well above its pKa, the molecule will be mostly ionized, leading to a much lower logD value (more hydrophilic) than its intrinsic logP.

-

-

Significance: Lipophilicity influences membrane permeability, plasma protein binding, and metabolic stability. A logP/logD in the optimal range (typically 1-3 for oral drugs) is often targeted to balance solubility with the ability to cross biological membranes.

Solubility

Solubility is a threshold property that can be a major hurdle in drug development. For this compound, solubility is intrinsically linked to its pKa.

-

Thermodynamic vs. Kinetic Solubility:

-

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. It is a fundamental, material-sparing property determined under equilibrium conditions.[6][7]

-

Kinetic solubility is measured by precipitating a compound from a stock solution (often DMSO) into an aqueous buffer. It is a higher-throughput measurement often used for initial screening but can overestimate true solubility.[5]

-

-

pH-Dependence: The aqueous solubility of this compound will be low at acidic pH (e.g., pH < 2) where it is neutral, and will increase significantly as the pH rises above its pKa (~4.03), due to the formation of the more soluble carboxylate salt.[5][8]

Standardized Experimental Protocols

The following protocols describe robust, self-validating methods for determining the key physicochemical parameters discussed.

Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[6][8]

Caption: Workflow for Potentiometric pKa Determination.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. A co-solvent (like methanol or DMSO) may be required if aqueous solubility is low, but this will yield an apparent pKa (pKaapp).

-

Titrant Standardization: Use a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Setup: Place the solution in a jacketed beaker at constant temperature, insert a calibrated pH electrode, and stir gently.

-

Titration: Add the NaOH solution in small, precise increments, recording the pH after each addition. Record data with smaller increments near the steepest part of the curve.

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Equivalence Point: Determine the equivalence point—the point of maximum slope on the titration curve (or the peak of the first derivative plot). This corresponds to the volume of titrant needed to fully neutralize the acid.

-

pKa Determination: The pKa is the pH at the half-equivalence point (i.e., when half of the acid has been neutralized). At this point, [HA] = [A⁻], and according to the Henderson-Hasselbalch equation, pH = pKa. [9]

Determination of Partition Coefficient (logP) by Shake-Flask Method

This is the traditional and most reliable method for measuring lipophilicity. [10][11]

Caption: Workflow for Shake-Flask logP Determination.

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (and vice-versa) by mixing them vigorously for 24 hours and then separating the layers. This is a critical step to ensure thermodynamic equilibrium. [11][12]2. Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. To measure logP (for the neutral species), the buffer pH should be at least 2 units below the pKa (e.g., pH 2.0).

-

Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer containing the compound.

-

Equilibration: Seal the vial and shake gently for a sufficient time (e.g., 24 hours) at a constant temperature to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully sample both the top (octanol) and bottom (aqueous) layers. Analyze the concentration of the compound in each phase by a suitable method (e.g., HPLC-UV).

-

Calculation: The partition coefficient, P, is the ratio of the concentration in octanol to the concentration in water. The logP is the base-10 logarithm of this ratio: logP = log₁₀([Compound]octanol / [Compound]water) .

Conclusion

This compound is a versatile chemical intermediate whose utility is fundamentally defined by its physicochemical properties. With a predicted pKa of ~4.03, it behaves as a weak acid, exhibiting pH-dependent solubility that is crucial for its handling, purification, and reaction design. While comprehensive experimental data is limited, the established protocols detailed in this guide provide a robust framework for researchers to empirically determine its solubility, pKa, and lipophilicity. This essential data will empower scientists in drug discovery and chemical synthesis to make informed, data-driven decisions, ultimately accelerating the development of novel therapeutics.

References

- Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

-

This compound CAS#: 28737-29-3 - ChemicalBook. (n.d.). Retrieved from .

- El-Malah, A. A., et al. (2021).

-

CAS 3770-50-1 1H-Indole-2-carboxylic acid, ethyl ester - Alfa Chemistry. (n.d.). Retrieved from .

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Solubility experimental methods.pptx. (2016).

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Chemical Properties of 1H-Indole-2-carboxylic acid, ethyl ester (CAS 3770-50-1) - Cheméo. (n.d.). Retrieved from .

- Gunther, U. L., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.

- Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate.

- Ruiz-Pérez, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 177-184.

- Plainchont, B., et al. (2012). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods, 4(6), 1644-1649.

- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia. (2023).

- Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58825.

- Shake Flask logK - Lokey Lab Protocols. (2017).

- 1H-Indole-2-carboxylic acid, ethyl ester - NIST WebBook. (n.d.).

- Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem. (n.d.).

- LogP / LogD shake-flask method. (2024).

- Abdel-Hafez, A. A., et al. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 340(11), 559-566.

-

Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from .

-

ethyl 1H-indole-2-carboxylate - 3770-50-1, C11H11NO2, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved from .

-

LogP / LogD shake-flask method v1 - ResearchGate. (2021). Retrieved from .

-

Ethyl indole-2-carboxylate CAS#: 3770-50-1 - ChemicalBook. (n.d.). Retrieved from .

- This compound - MySkinRecipes. (n.d.).

- pKa Determination in non-Aqueous Solvents and - The University of Liverpool Repository. (2021).

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from .

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound CAS#: 28737-29-3 [m.chemicalbook.com]

- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. pharmatutor.org [pharmatutor.org]

- 6. researchgate.net [researchgate.net]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. web.williams.edu [web.williams.edu]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 12. LogP / LogD shake-flask method [protocols.io]

The Structural Symphony of 1-Ethyl-1H-indole-2-carboxylic Acid: An In-depth Guide to its Structure-Activity Relationship

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents. Within this vast chemical space, the 1-ethyl-1H-indole-2-carboxylic acid framework has emerged as a versatile template for the design of molecules with diverse therapeutic potential. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this core, offering researchers, scientists, and drug development professionals a detailed understanding of how structural modifications influence biological activity. We will delve into the nuanced roles of substituents at various positions of the indole ring and the impact of alterations to the carboxylic acid moiety, with a particular focus on the influence of the N1-ethyl group. This document will serve as a critical resource for the rational design of novel therapeutics based on the this compound scaffold.

Introduction: The Indole-2-Carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery

The indole ring system is a ubiquitous feature in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal foundation for the development of targeted therapies. The indole-2-carboxylic acid moiety, in particular, has been identified as a key pharmacophore in compounds targeting a range of biological entities, including enzymes and receptors.[2][3] Derivatives of this scaffold have been explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[4]

The core structure of this compound offers several points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Understanding the intricate relationship between these modifications and the resulting biological activity is paramount for successful drug design. This guide will systematically explore the SAR of this scaffold, providing a roadmap for optimizing lead compounds and developing novel clinical candidates.

The General Synthesis Trajectory

The synthesis of this compound and its derivatives typically follows a well-established chemical pathway. A common starting point is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an appropriate pyruvate derivative.[5] N-alkylation of the resulting indole ester, followed by hydrolysis of the ester, yields the desired N-alkylated indole-2-carboxylic acid.

Further diversification can be achieved by modifying the carboxylic acid group, for instance, through amide bond formation with various amines.[6] This modular approach allows for the systematic exploration of the chemical space around the core scaffold.

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is a symphony of contributions from each part of the molecule. We will now dissect the SAR by examining the key positions of modification.

The Crucial Role of the Carboxylic Acid at C2

The carboxylic acid group at the C2 position is a critical determinant of biological activity for many indole-2-carboxylic acid derivatives. It often acts as a key interacting moiety with the biological target. For instance, in the context of HIV-1 integrase inhibition, the carboxyl group is proposed to chelate with two magnesium ions in the enzyme's active site, an interaction essential for inhibitory activity.[2] Esterification of this group generally leads to a loss of activity, highlighting the necessity of the free carboxylic acid for this particular target.[2]

However, conversion of the carboxylic acid to a carboxamide can be a highly effective strategy for modulating activity and targeting different biological pathways. Indole-2-carboxamides have been extensively explored as allosteric modulators of the cannabinoid receptor 1 (CB1) and as anti-Trypanosoma cruzi agents.[7][8] The nature of the amine used in the amide formation introduces a new vector for SAR exploration.

The Influence of Substituents on the Indole Ring

The C3 position of the indole ring is a hotspot for modifications that significantly impact potency. In the development of CB1 receptor allosteric modulators, it has been observed that small alkyl groups at the C3 position are preferred.[8] For example, compounds with a methyl group at C3 were found to be more potent than those with an ethyl group.[8]

Substitutions on the benzene portion of the indole ring, particularly at the C5 and C6 positions, play a crucial role in fine-tuning the pharmacological profile of these compounds.

For CB1 receptor allosteric modulators, the presence of a chloro or fluoro group at the C5 position has been shown to enhance potency.[9] In the context of anti-Trypanosoma cruzi activity, small, aliphatic, electron-donating groups (such as methyl, ethyl, or cyclopropyl) at the C5 position are favored for moderate to good potency.[4][7] Conversely, electron-withdrawing groups in this position tend to result in inactive compounds.[7]

In the development of HIV-1 integrase inhibitors, the introduction of a halogenated benzene ring at the C6 position was found to be a key modification.[2] This group is believed to engage in a π-π stacking interaction with a deoxyadenosine residue of the viral DNA, thereby enhancing the inhibitory effect.[2]

The N1-Ethyl Group: A Subtle but Significant Contributor

While the indole NH is often a crucial hydrogen bond donor, N-alkylation can be a valuable strategy to modulate physicochemical properties and explore new binding interactions. The presence of an ethyl group at the N1 position in this compound derivatives can have several implications:

-

Loss of a Hydrogen Bond Donor: The most immediate consequence of N-ethylation is the removal of the indole N-H as a potential hydrogen bond donor. In cases where this interaction is critical for binding to the target, N-alkylation can be detrimental to activity.

-

Introduction of Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which can influence its solubility, cell permeability, and metabolic stability. This can be advantageous for improving oral bioavailability.

-

Steric Influence: The ethyl group can introduce steric bulk that may either be beneficial or detrimental to binding, depending on the topology of the target's binding pocket. It can orient the rest of the molecule in a more favorable conformation for binding or, conversely, cause steric clashes.

While direct comparative studies systematically evaluating the effect of N-alkyl chain length are not abundant, some inferences can be drawn from existing research. For certain anti-Trypanosoma cruzi indole-2-carboxamides, N-methylation was found to restore potency, suggesting that in some contexts, filling a small hydrophobic pocket at the N1 position can be advantageous.[7]

Experimental Protocols for Biological Evaluation

The biological evaluation of this compound derivatives is dependent on the therapeutic target of interest. Below are examples of key experimental workflows.

Cannabinoid Receptor 1 (CB1) Allosteric Modulator Assay

The activity of these compounds as CB1 allosteric modulators is typically assessed using a functional assay that measures changes in intracellular calcium levels in response to a CB1 agonist.[8]

Quantitative SAR Data Summary

The following table summarizes key quantitative SAR data for indole-2-carboxamide derivatives, providing insights into the impact of various substitutions on biological activity.

| Target | Scaffold | Position | Substitution | Activity (IC50/pEC50) | Reference |

| Anti-Trypanosoma cruzi | 1H-Indole-2-carboxamide | C5 | Methyl | pEC50 ~5.4-6.2 | [7] |

| Anti-Trypanosoma cruzi | 1H-Indole-2-carboxamide | C5 | Ethyl | pEC50 ~5.4-6.2 | [7] |

| Anti-Trypanosoma cruzi | 1H-Indole-2-carboxamide | C5 | Halogen | pEC50 < 4.2 | [7] |

| CB1 Allosteric Modulator | 1H-Indole-2-carboxamide | C3 | H or Me | Preferred for potency | [8] |

| CB1 Allosteric Modulator | 1H-Indole-2-carboxamide | C3 | Ethyl | Less potent than H or Me | [8] |

| CB1 Allosteric Modulator | 1H-Indole-2-carboxamide | C5 | Cl or F | Enhances potency | [9] |

| HIV-1 Integrase | Indole-2-carboxylic acid | C2 | COOH | Essential for activity | [2] |

| HIV-1 Integrase | Indole-2-carboxylic acid | C2 | COOEt | Inactive | [2] |

| HIV-1 Integrase | Indole-2-carboxylic acid | C6 | Halogenated benzene | Increases activity | [2] |

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical interplay between substitutions at various positions on the indole ring and the nature of the C2-substituent. While the free carboxylic acid is essential for targeting enzymes like HIV-1 integrase, the carboxamide functionality opens doors to modulating receptor activity, as exemplified by the CB1 allosteric modulators.

The N1-ethyl group, while removing a key hydrogen bond donor, can offer advantages in terms of physicochemical properties and potential for hydrophobic interactions within the target binding site. Future research should focus on a more systematic exploration of the N-alkyl substituent to precisely define its role in modulating the activity of indole-2-carboxylic acid derivatives against a broader range of biological targets. Such studies, coupled with computational modeling, will undoubtedly accelerate the discovery of new and improved drugs based on this privileged scaffold.

References

- Raju, G., Bhavya Sai, K., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5(6), 221-228.

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). Journal of Medicinal Chemistry, 65(5), 4137–4162. [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 8683-8695. [Link]

-

Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]

-

Gant, T. G., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry, 23(9), 2195-2203. [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules, 28(15), 5693. [Link]

-

Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. (2018). Molecules, 23(11), 2993. [Link]

-

Exploring the structural necessities of novel Indole-2-carboxamides in terms of QSAR modeling; a CB1 receptor antagonist. (2024). ResearchGate. [Link]

- QSAR Studies of the Inhibitory Activity of a Series of Substituted Indole and Derivatives Againt Isoprenylcysteine Carboxyl Meth. (n.d.). Semantic Scholar.

- A synthesis and biological evaluation of indole derivatives. (2022). International Journal of Innovative Science and Research Technology, 7(6).

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry, 188, 111985. [Link]

- Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. (2020). Asian Journal of Organic & Medicinal Chemistry, 5(1), 58-66.

- Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. (2014).

-

Al-Warhi, T., et al. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(21), 5002. [Link]

- Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Deriv

- Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (2020). Journal of the Indian Chemical Society, 97(10), 1845-1851.

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 8683-8695. [Link]

-

Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). (2013). Journal of Medicinal Chemistry, 56(20), 7965–7975. [Link]

-

Gant, T. G., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry, 23(9), 2195-2203. [Link]

-

Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. (2005). Bioorganic & Medicinal Chemistry Letters, 15(22), 5035-5038. [Link]

-

Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). Molecular Diversity, 24, 1029–1056. [Link]

-

Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 446-449. [Link]

-

Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. (2001). European Journal of Medicinal Chemistry, 36(9), 769-777. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. indianchemicalsociety.com [indianchemicalsociety.com]

- 7. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel 1-Ethyl-1H-indole-2-carboxylic Acid Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Among its many variations, the 1-ethyl-1H-indole-2-carboxylic acid scaffold serves as a crucial intermediate and a pharmacologically significant core for the development of novel therapeutics.[2] This guide provides an in-depth exploration of the primary synthetic pathways to this core structure, an analysis of subsequent derivatization strategies, and a discussion of the structure-activity relationships (SAR) that drive modern drug discovery efforts. We will delve into the causality behind key experimental choices, present detailed, validated protocols, and examine the therapeutic landscape for these promising molecules, which spans antiviral, anticancer, and anti-inflammatory applications.[2][3][4]

Strategic Importance of the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid moiety is particularly valued for its role as a bioisostere and its ability to engage in critical binding interactions with biological targets. The carboxylic acid group, for instance, is an effective metal ion chelator, a property that has been expertly exploited in the design of HIV-1 integrase inhibitors where it coordinates with Mg²⁺ ions in the enzyme's active site.[1][3][5] This foundational understanding of its mechanism of action provides a logical starting point for rational drug design, allowing researchers to build upon the core structure to enhance potency and specificity.

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of the this compound core can be approached via several strategic routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns on the indole ring, and scalability. Here, we analyze the two most prevalent and reliable strategies.

Strategy A: N-Alkylation of an Indole-2-Carboxylate Precursor

This is arguably the most direct and frequently employed method. It involves the initial synthesis or procurement of an ethyl 1H-indole-2-carboxylate precursor, followed by selective alkylation at the N1 position. This stepwise approach offers excellent control and is amenable to a wide range of alkylating agents.

Rationale for Experimental Choices:

-

Base Selection: The deprotonation of the indole nitrogen is the critical first step. While strong bases like sodium hydride (NaH) in aprotic polar solvents like DMF or THF are effective, they can present safety and scalability challenges.[6] A more practical and safer alternative involves using aqueous potassium hydroxide (KOH) in acetone.[7][8] This system is robust, uses less hazardous reagents, and can cleverly be tuned: shorter reaction times yield the N-alkylated ester, while extended heating with more KOH directly hydrolyzes the ester to the desired carboxylic acid in a one-pot fashion.[7][8]

-

Alkylating Agent: An ethyl halide, such as ethyl bromide or ethyl iodide, is the standard choice for introducing the 1-ethyl group.

-

Solvent System: Acetone provides a good balance of solubility for the indole substrate and the inorganic base, facilitating the reaction efficiently. For NaH chemistry, anhydrous DMF or THF is required to prevent quenching of the hydride.[6]

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Derivatization and Structure-Activity Relationship (SAR) Insights

With the core scaffold in hand, subsequent modifications are performed to explore the chemical space and optimize for biological activity. Key positions for derivatization include the C3, C5, and C6 positions of the indole ring, as well as the carboxylic acid group itself.

-